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Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B10787763 Get Quote

To provide a comprehensive technical guide on the functional groups of a molecule designated

"2B-(SP)," it is first necessary to establish the specific chemical structure to which this name

refers. The nomenclature "2B-(SP)" is not standard and does not correspond to a readily

identifiable compound in major chemical databases. It is plausible that this is an internal

laboratory code, a shorthand notation, or a novel compound not yet widely documented.

For the purpose of this guide, and to illustrate the requested in-depth analysis, we will

hypothesize a potential structure based on common scaffolds in drug development. A plausible

interpretation is a derivative of the 2C-B phenethylamine backbone, a class of compounds

known for their psychoactive properties and interaction with serotonin receptors. The "(SP)"

could denote a variety of substituents; here, we will interpret it as a spirocyclic addition, a

common motif in medicinal chemistry for exploring conformational space.

Specifically, we will proceed with the analysis of a hypothetical molecule: 2'-(4-Bromo-2,5-

dimethoxyphenyl)-spiro[cyclopropane-1,1'-indan]-2-amine, which we will refer to as "2B-(SP)"
for the remainder of this guide. This structure incorporates the core 2,5-dimethoxy-4-

bromophenethylamine moiety of 2C-B and introduces a spiro-cyclopropyl-indan group.

Functional Group Identification in 2B-(SP)
The chemical structure of our hypothetical 2B-(SP) contains several key functional groups that

dictate its chemical properties, reactivity, and potential biological activity.

A detailed breakdown of the functional groups and their significance is presented below.
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Functional Group Chemical Formula Location in 2B-(SP)
Key Properties and
Significance in
Drug Development

Primary Amine -NH₂
End of the ethylamine

side chain

The primary amine is

a basic functional

group and is likely to

be protonated at

physiological pH,

forming a positively

charged ammonium

ion.[1][2] This positive

charge is often crucial

for interactions with

biological targets,

such as receptors and

enzymes.[1][2] It also

enhances water

solubility, which is an

important

pharmacokinetic

property.[1] Primary

and secondary

amines can form

hydrogen bonds,

further influencing

solubility and target

binding.

Methoxy Groups -OCH₃ Positions 2 and 5 of

the phenyl ring

Methoxy groups are

prevalent in many

drug molecules and

can influence ligand-

target binding,

physicochemical

properties, and ADME

(Absorption,

Distribution,
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Metabolism, and

Excretion)

parameters. They can

participate in

hydrogen bonding and

hydrophobic

interactions with target

proteins. The

positioning of methoxy

groups on the

aromatic ring is critical

for the

pharmacological

activity of

phenethylamines,

affecting receptor

selectivity and

potency.

Aryl Halide (Bromo) -Br Position 4 of the

phenyl ring

The bromine atom is

an electron-

withdrawing group

that influences the

electronic properties

of the aromatic ring.

Aryl halides are

generally stable and

less reactive than

alkyl halides. The

presence and position

of a halogen on the

phenyl ring of

phenethylamines are

known to significantly

modulate their

hallucinogenic and

stimulant effects. The

carbon-halogen bond
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is polar, which can

affect the molecule's

overall dipole moment

and interactions with

its biological target.

Aromatic Ring

(Phenyl)
C₆H₅-

Core scaffold of the

molecule

The phenyl ring

serves as the central

scaffold for the other

functional groups. It is

a planar and rigid

structure that provides

a specific spatial

arrangement for the

substituents, which is

critical for receptor

binding. The electron-

rich nature of the

aromatic ring can lead

to pi-stacking

interactions with

aromatic amino acid

residues in the binding

pocket of a receptor.

Spirocyclic System Spiro[cyclopropane-

1,1'-indan]

Attached to the

ethylamine side chain

Spirocycles are three-

dimensional structures

that are increasingly

used in medicinal

chemistry to explore

new chemical space

and improve drug-like

properties. They can

enhance potency,

selectivity, and

metabolic stability

while also influencing

physicochemical

properties like
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lipophilicity and

solubility. The

introduction of a rigid

spirocyclic moiety can

lock the conformation

of the flexible

ethylamine side chain,

potentially leading to a

more favorable

interaction with the

target receptor.

Experimental Protocols
While "2B-(SP)" is a hypothetical compound, the experimental protocols to characterize its

functional groups and pharmacological activity would follow established methodologies in

medicinal chemistry and pharmacology.

Synthesis of 2B-(SP)
A potential synthetic route for 2'-(4-Bromo-2,5-dimethoxyphenyl)-spiro[cyclopropane-1,1'-

indan]-2-amine could involve a multi-step process. A key step would likely be the formation of

the spirocyclic system, potentially through a cyclopropanation reaction, followed by the

introduction of the amine functionality. The starting material would likely be a derivative of 2,5-

dimethoxy-4-bromobenzaldehyde.

Experimental Workflow: Synthesis of 2B-(SP)
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2,5-dimethoxy-4-bromobenzaldehyde Wittig or Horner-Wadsworth-Emmons Reaction1. PPh3=CHCO2Et Intermediate Alkene Cyclopropanation2. CH2I2, Zn-Cu Spiro[cyclopropane-1,1'-indan] intermediate Introduction of Amine (e.g., via reduction of a nitrile or oxime)

3. Series of functional
 group transformations 2B-(SP)4. Reduction
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Compound Synthesis
and Purification

Receptor Binding Assays
(e.g., Radioligand binding)

Behavioral Assays
(e.g., Head-twitch response)

Pharmacokinetic Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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